
2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
This compound’s physical and chemical properties include its molecular formula (C16H20N4O3S) and molecular weight (348.42). For more detailed physical and chemical properties, it’s recommended to refer to specialized chemical databases .科学的研究の応用
Synthesis and Structural Analysis
The research on derivatives of 1,2,4-triazole, such as 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile, often focuses on their synthesis and structural analysis, revealing diverse applications in medicinal chemistry and material science. For instance, studies have investigated the synthesis, X-ray crystal structures, stabilities, and in vitro cytotoxic activities of new heteroarylacrylonitriles, which include 1,2,4-triazole derivatives. These compounds demonstrated significant potency on various human cancer cell lines, indicating their potential as therapeutic agents (Sączewski et al., 2004). Additionally, the X-ray crystal analysis of similar compounds provides insights into their molecular configurations and the relationship between structure and activity.
Anticancer Properties
The anticancer properties of 1,2,4-triazole derivatives have been a significant focus of research. These compounds have been explored for their in vitro cytotoxic potency against various cancer cell lines, showing promising results as potential anticancer agents. The structure-activity relationships (SARs) derived from these studies help in understanding the molecular basis of their efficacy and guide the design of more potent derivatives for cancer therapy. The mechanistic insights, such as the induction of apoptosis in cancer cells, further validate the therapeutic potential of these compounds (Sączewski et al., 2004).
Synthesis Techniques
The synthesis of 1,2,4-triazole derivatives involves innovative techniques, including click one-pot synthesis, which offers a streamlined approach to creating complex molecules efficiently. These methods not only expand the chemical toolbox for creating novel compounds but also have implications for developing drugs and materials with specific functionalities. The structural analyses through spectral techniques and single-crystal X-ray diffraction further contribute to the understanding of their chemical and physical properties, essential for tailoring these compounds for specific applications (Ahmed et al., 2016).
Reactivity and Applications
The reactivity of 1,2,4-triazole derivatives with other chemical entities, such as nitrile oxides, thiocyanates, and selenocyanates, has been explored to synthesize various heterocyclic compounds. These reactions are crucial for the development of pharmaceuticals and agrochemicals. The synthesized compounds exhibit a range of biological activities, including cytotoxicity against brine shrimp, which serves as a model for evaluating potential bioactivity. Such studies are foundational for the development of new drugs and bioactive molecules with applications in medicine and agriculture (Greig et al., 1987).
作用機序
The mechanism of action of this compound is not provided in the search results. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used.
特性
IUPAC Name |
2-[(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c18-10-12-4-1-2-5-13(12)11-20-17(22)21(14-7-8-14)16(19-20)15-6-3-9-23-15/h1-6,9,14H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKVWKCSXXGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/no-structure.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2778132.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2778134.png)
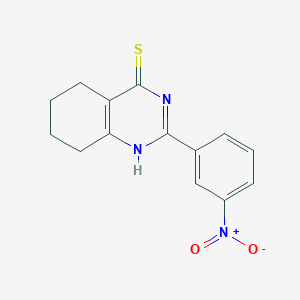
![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)
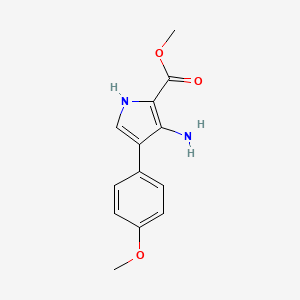
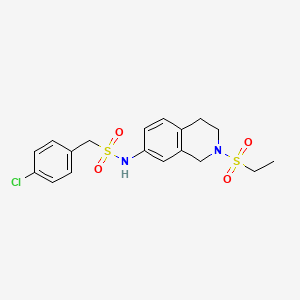
![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)
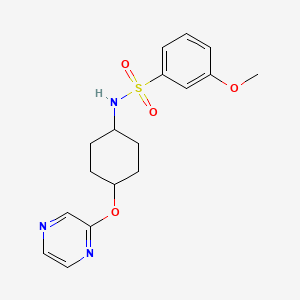
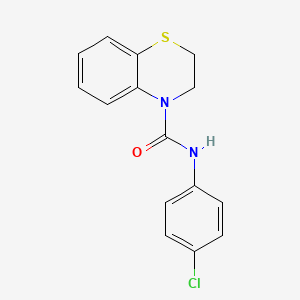
![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)
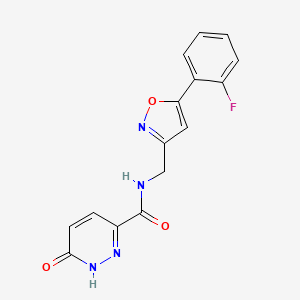
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)